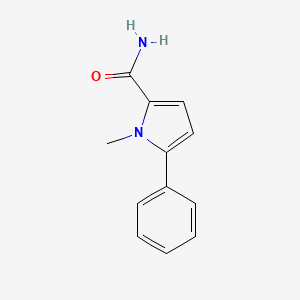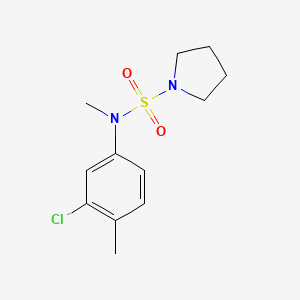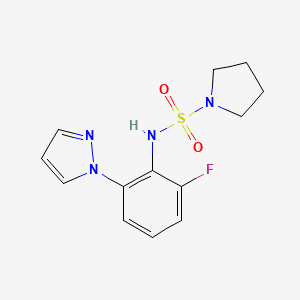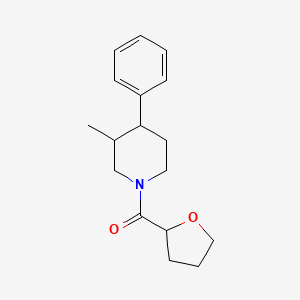![molecular formula C15H21N3O B7592313 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic ketone derivative that has been synthesized using various methods.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone.
Mecanismo De Acción
The exact mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may act on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been found to exhibit several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant activities. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new drugs for the treatment of anxiety, depression, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound. Additionally, future studies may focus on the development of new drugs based on the structure of this compound. Furthermore, studies may investigate the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has potential therapeutic applications. This compound has been studied for its anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been found to increase the levels of GABA and BDNF in the brain. Future studies may investigate the mechanism of action of this compound and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been achieved using different methods. One of the methods used for the synthesis of this compound involves the reaction of 2-aminopyridine and cyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine and 5-methyl-2-bromopyrazine in the presence of a base.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone has been studied for its potential therapeutic applications. This compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-9-17-13(10-16-12)14(19)18-8-7-15(11-18)5-3-2-4-6-15/h9-10H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDTLYXXRHSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)



![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
